alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate
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Overview
Description
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxymethyl group and an o-tolyl group, along with an ethanol and methylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions. The o-tolyl group is then added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol: Lacks the methylcarbamate group, resulting in different chemical properties and applications.
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol ethylcarbamate: Similar structure but with an ethylcarbamate group instead of a methylcarbamate group, leading to variations in reactivity and biological activity.
Uniqueness
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102233-24-9 |
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Molecular Formula |
C17H27N3O3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl] N-methylcarbamate |
InChI |
InChI=1S/C17H27N3O3/c1-14-6-4-5-7-16(14)20-10-8-19(9-11-20)12-15(13-22-3)23-17(21)18-2/h4-7,15H,8-13H2,1-3H3,(H,18,21) |
InChI Key |
FQAYLEMUHCIKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC)OC(=O)NC |
Origin of Product |
United States |
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